3-(4-Chloro-3-fluorophenyl)acrylaldehyde is an organic compound characterized by its acrylaldehyde functional group attached to a phenyl ring that contains both chlorine and fluorine substituents. Its molecular formula is with a molecular weight of approximately 186.60 g/mol. The compound exhibits a unique structure that contributes to its chemical reactivity and biological activity.
Research indicates that compounds similar to 3-(4-Chloro-3-fluorophenyl)acrylaldehyde may exhibit various biological activities, including potential anti-cancer properties. The unique electronic properties imparted by the fluorine and chlorine substituents can enhance the binding affinity to biological targets, such as enzymes or receptors, thereby influencing biological pathways .
The synthesis of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde typically involves multi-step organic reactions. A common synthetic route includes:
For example, a synthetic pathway might involve the reaction of 4-chloro-3-fluorobenzaldehyde with an appropriate enolate to yield the acrylaldehyde derivative .
3-(4-Chloro-3-fluorophenyl)acrylaldehyde has potential applications in:
Studies on the interactions of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde with biological macromolecules suggest it may bind covalently with target proteins, leading to irreversible inhibition. This property is particularly notable in enzyme inhibition studies where the acrylaldehyde moiety can form Michael adducts with nucleophilic residues in proteins .
Several compounds share structural similarities with 3-(4-Chloro-3-fluorophenyl)acrylaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Fluorophenyl)acrylaldehyde | C9H7FO | Contains only fluorine; less electronegative. |
| 3-(4-Bromophenyl)acrylaldehyde | C9H7BrO | Contains bromine; different reactivity profile. |
| 3-(4-Chlorophenyl)acrylaldehyde | C9H7ClO | Similar structure but lacks fluorine. |
| 2-(4-Chlorophenyl)-2-methylprop-2-enal | C10H11ClO | More complex structure; additional methyl group. |
The presence of both chlorine and fluorine in 3-(4-Chloro-3-fluorophenyl)acrylaldehyde enhances its electronic properties and reactivity compared to similar compounds, making it a valuable target for further research and application development .
3-(4-Chloro-3-fluorophenyl)acrylaldehyde functions as a highly effective Michael acceptor in organocatalytic cascade reactions, particularly when activated through iminium ion formation with secondary amine catalysts [4] [5]. The compound's reactivity is significantly enhanced by the electron-withdrawing nature of the chloro-fluoro substitution pattern, which lowers the lowest unoccupied molecular orbital energy and increases electrophilicity at the β-carbon position [6] [7].
In diphenylprolinol silyl ether-catalyzed Michael additions, 3-(4-Chloro-3-fluorophenyl)acrylaldehyde demonstrates superior reactivity compared to unsubstituted cinnamaldehyde derivatives [8] [9]. The dual halogen substitution creates a more electrophilic iminium intermediate, facilitating nucleophilic attack at the β-position with enhanced reaction rates and improved stereoselectivity [10] [11].
Table 1: Comparative Reactivity Data for Halogenated Acrylaldehydes in Michael Additions
| Substrate | LUMO Energy (eV) | Reaction Rate (relative) | Enantioselectivity (% ee) |
|---|---|---|---|
| Unsubstituted acrylaldehyde | 1.09 | 1.0 | 85 |
| 4-Fluorophenyl derivative | 0.37 | 2.3 | 89 |
| 4-Chlorophenyl derivative | 0.15 | 3.1 | 91 |
| 3-(4-Chloro-3-fluorophenyl)acrylaldehyde | -0.79 | 4.7 | 94 |
The cascade reaction mechanisms involving 3-(4-Chloro-3-fluorophenyl)acrylaldehyde typically proceed through a dual activation pathway [12] [13]. Initially, the aldehyde condenses with the organocatalyst to form an iminium ion intermediate, which undergoes nucleophilic attack by the Michael donor [9] [14]. The resulting enamine intermediate can subsequently participate in secondary reactions, leading to complex polycyclic structures with multiple stereocenters [12] [15].
Mechanistic studies reveal that the chloro-fluoro substitution pattern influences the geometry of the iminium intermediate, favoring the formation of the E-isomer due to steric interactions with the catalyst framework [16] [17]. This geometric preference contributes to the high levels of stereocontrol observed in cascade reactions involving this substrate [11] [18].
The stereoselective C-H functionalization of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde proceeds through several distinct mechanistic pathways, each influenced by the electronic properties of the halogen substituents [19] [20]. Photoredox-catalyzed C-H functionalization reactions demonstrate particularly high efficiency with this substrate, as the electron-withdrawing halogens facilitate single electron transfer processes [21] [22].
In asymmetric C-H arylation reactions, 3-(4-Chloro-3-fluorophenyl)acrylaldehyde exhibits remarkable selectivity for functionalization at the γ-position of the aldehyde chain [23] [24]. The chloro-fluoro substitution pattern creates a favorable electronic environment that promotes radical formation at this position while minimizing competing side reactions [19] [25].
Table 2: Stereoselective C-H Functionalization Outcomes
| Reaction Type | Catalyst System | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Photoredox arylation | Iridium photocatalyst | 78 | 15:1 | 92 |
| Radical cyclization | Copper catalyst | 82 | 12:1 | 89 |
| Direct functionalization | Palladium catalyst | 71 | 8:1 | 87 |
| Cascade C-H activation | Rhodium catalyst | 85 | 18:1 | 95 |
The high stereoselectivity observed in these transformations can be attributed to the rigid conformational preferences imposed by the halogenated aromatic ring [26] [27]. The chlorine and fluorine atoms create distinct steric and electronic environments that guide the approach of functionalizing reagents, resulting in predictable stereochemical outcomes [28] [29].
Mechanistic investigations using density functional theory calculations have revealed that the transition states for C-H functionalization are stabilized by favorable orbital interactions between the halogen substituents and the catalyst system [6] [11]. This stabilization lowers the activation barriers for the desired transformation pathways while raising those for competing processes [7] [17].
The electronic effects of the chloro-fluoro substitution pattern in 3-(4-Chloro-3-fluorophenyl)acrylaldehyde are multifaceted and play a crucial role in determining the compound's reactivity profile [28] [27]. Both chlorine and fluorine are electron-withdrawing substituents, but they exert their influence through different mechanisms and to varying degrees [20] [27].
Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect that significantly stabilizes the carboxylate anion in related compounds [28] [29]. In the context of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde, this effect enhances the electrophilicity of the α,β-unsaturated system by lowering the electron density at the β-carbon [30] [27].
Chlorine occupies an intermediate position in the halogen series and provides both steric and electronic effects [27] [31]. The chlorine substituent acts as a better halogen bond acceptor compared to fluorine, creating additional stabilizing interactions in transition states [27] [23]. The combined presence of both halogens creates a synergistic effect that amplifies the overall electron-withdrawing capacity of the aromatic ring [27] [24].
Table 3: Electronic Parameter Comparison for Halogen Substituents
| Substituent | Hammett σ Parameter | Electronegativity | Bond Length (Å) | Steric Parameter |
|---|---|---|---|---|
| Hydrogen | 0.00 | 2.20 | 1.09 | 1.00 |
| Fluorine | 0.06 | 3.98 | 1.35 | 1.20 |
| Chlorine | 0.23 | 3.16 | 1.77 | 1.80 |
| Chloro-fluoro pattern | 0.31 | - | - | 2.15 |
The electron-withdrawing effects manifest in several observable phenomena. The carbonyl stretching frequency in infrared spectroscopy is shifted to higher wavenumbers compared to unsubstituted analogues, indicating increased bond polarity [32] [33]. Nuclear magnetic resonance studies reveal significant downfield shifts for the β-carbon and aldehyde carbon signals, consistent with reduced electron density at these positions [34] [30].
Computational analysis of the frontier molecular orbitals shows that the lowest unoccupied molecular orbital is significantly stabilized in 3-(4-Chloro-3-fluorophenyl)acrylaldehyde compared to simpler analogues [6] [7]. This stabilization correlates directly with enhanced reactivity toward nucleophiles and improved performance in conjugate addition reactions [7] [17].
The halogen substituents also influence the conformational preferences of the molecule. The presence of both chlorine and fluorine creates distinct rotational barriers around the carbon-carbon bonds, leading to preferred conformations that optimize orbital overlap and minimize steric interactions [25] [29]. These conformational effects have direct implications for stereoselectivity in catalytic reactions [23] [24].
Temperature-dependent studies reveal that the activation energy for Michael addition reactions involving 3-(4-Chloro-3-fluorophenyl)acrylaldehyde is consistently lower than that observed for unhalogenated analogues [35] [8]. This reduction in activation energy can be attributed to the stabilization of the transition state through favorable electrostatic interactions involving the halogen substituents [7] [11].
Solvent effects on reactivity are also modulated by the halogen substitution pattern. In polar protic solvents, the compound exhibits enhanced reactivity due to additional stabilization of charged intermediates through hydrogen bonding interactions with the halogen atoms [27] [36]. Conversely, in nonpolar solvents, the electronic effects dominate, leading to different selectivity patterns [35] [31].
The implications of these electronic effects extend beyond simple reactivity considerations. The unique electronic environment created by the chloro-fluoro substitution pattern enables the development of novel synthetic methodologies that would not be feasible with simpler substrates [21] [23]. This has led to the successful application of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde in the synthesis of complex natural products and pharmaceutical intermediates [33].
3-(4-Chloro-3-fluorophenyl)acrylaldehyde plays a crucial role in the synthesis of furan and pyran derivatives through multiple mechanistic pathways, serving as both an electrophilic partner and a cyclization precursor [15] [16]. The compound's enhanced electrophilicity, resulting from the dual halogen substitution, facilitates nucleophilic attack by oxygen-centered nucleophiles, leading to efficient heterocycle formation [17] [18].
Furan ring formation proceeds through oxidative cyclization reactions where 3-(4-Chloro-3-fluorophenyl)acrylaldehyde undergoes intramolecular cyclization with appropriately positioned hydroxyl or carbonyl functionalities [15] [18]. The reaction typically involves initial nucleophilic attack at the β-carbon of the α,β-unsaturated system, followed by ring closure through elimination of hydrogen halide [18]. The chloro-fluoro substitution pattern significantly enhances the rate of cyclization by stabilizing the developing positive charge during the transition state [19] [18].
Hetero-Diels-Alder reactions represent another important pathway for pyran formation using 3-(4-Chloro-3-fluorophenyl)acrylaldehyde as the dienophile component [16] [20]. The compound's electron-deficient nature, enhanced by the halogen substituents, makes it an excellent partner for electron-rich dienes in [4+2] cycloaddition reactions. These transformations typically proceed with high regioselectivity and moderate to good stereoselectivity, yielding functionalized dihydropyran derivatives [16].
Research by multiple groups has demonstrated that the presence of both chlorine and fluorine substituents creates a favorable electronic environment for cyclization reactions [17] [19]. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect that significantly stabilizes anionic intermediates formed during cyclization [2] [6]. Chlorine provides additional electronic stabilization while offering opportunities for further functionalization through cross-coupling reactions [3] [21].
Pyranoannulation reactions using 3-(4-Chloro-3-fluorophenyl)acrylaldehyde have been successfully employed to construct complex polycyclic structures [16]. These reactions typically involve the formation of C-C bonds between the acrylaldehyde and an existing pyran ring, followed by intramolecular cyclization to form fused ring systems. The dual halogen substitution facilitates these transformations by increasing the electrophilicity of the α,β-unsaturated system and providing conformational rigidity that favors cyclization [16] [17].
Table 2: Stereoselective C-H Functionalization Outcomes for 3-(4-Chloro-3-fluorophenyl)acrylaldehyde
| Reaction Type | Catalyst System | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Photoredox arylation | Iridium photocatalyst | 78 | 15:1 | 92 |
| Radical cyclization | Copper catalyst | 82 | 12:1 | 89 |
| Direct functionalization | Palladium catalyst | 71 | 8:1 | 87 |
| Cascade C-H activation | Rhodium catalyst | 85 | 18:1 | 95 |
The mechanistic aspects of furan and pyran formation involve multiple competing pathways, with the halogen substituents serving as directing groups that influence the regioselectivity of cyclization [15] [17]. Computational studies have revealed that the transition states for these reactions are stabilized by favorable electrostatic interactions involving the halogen atoms, leading to lower activation energies compared to unsubstituted systems [7] [8].
Microwave-assisted synthesis protocols have been developed specifically for furan and pyran formation using 3-(4-Chloro-3-fluorophenyl)acrylaldehyde, achieving reaction times of 10-30 minutes with excellent yields [18]. These methods exploit the enhanced reactivity imparted by the halogen substituents, allowing for mild reaction conditions while maintaining high selectivity [22].
3-(4-Chloro-3-fluorophenyl)acrylaldehyde represents a valuable precursor for the synthesis of biologically active chalcone analogues through Claisen-Schmidt condensation reactions [23] [24]. The incorporation of the chloro-fluoro substitution pattern into chalcone structures significantly enhances their biological activity profiles, particularly in antimicrobial, anticancer, and anti-inflammatory applications [25] [26].
Claisen-Schmidt condensation between 3-(4-Chloro-3-fluorophenyl)acrylaldehyde and appropriately substituted acetophenones yields halogenated chalcones with enhanced biological properties [23] [27]. The reaction proceeds under basic conditions, typically using sodium hydroxide or potassium hydroxide as the base, with reaction yields ranging from 80-95% [28] [27]. The dual halogen substitution pattern contributes to improved cellular uptake and membrane permeation compared to unhalogenated analogues [25] [26].
Mechanistic investigations reveal that halogenated chalcones derived from 3-(4-Chloro-3-fluorophenyl)acrylaldehyde function as Michael acceptors, readily reacting with nucleophilic sites in biological targets [25] [29]. The chloro-fluoro substitution pattern enhances the electrophilicity of the α,β-unsaturated system, facilitating covalent bond formation with cysteine residues in proteins through Michael addition reactions . This mechanism underlies many of the observed biological activities, including enzyme inhibition and antimicrobial effects [25] [30].
Antitubercular activity studies have demonstrated that chalcone analogues containing the 3-(4-chloro-3-fluorophenyl) moiety exhibit significant activity against Mycobacterium tuberculosis [24]. Compounds bearing fluorine and chlorine substituents at the para and meta positions showed 1.8-times greater activity than the standard drug pyrazinamide, with minimum inhibitory concentrations (MIC) values of 14 ± 0.11 μM [24]. The enhanced activity is attributed to the halogen bonding interactions and improved membrane penetration facilitated by the dual halogen substitution [25].
Anticancer properties of these chalcone derivatives have been extensively studied, with several compounds showing potent cytotoxic activity against various cancer cell lines [25] [31]. The most active compounds demonstrated IC₅₀ values in the low micromolar range (1.52-1.87 μM) against breast cancer cell lines, with high selectivity indices indicating preferential toxicity toward cancer cells over normal cells [25]. The mechanism of action involves induction of reactive oxygen species (ROS), cell cycle arrest, and apoptosis [25] [32].
Table 3: Electronic Parameter Comparison for Halogen Substituents
| Substituent | Hammett σ Parameter | Electronegativity | Bond Length (Å) | Steric Parameter |
|---|---|---|---|---|
| Hydrogen | 0.00 | 2.20 | 1.09 | 1.00 |
| Fluorine | 0.06 | 3.98 | 1.35 | 1.20 |
| Chlorine | 0.23 | 3.16 | 1.77 | 1.80 |
| Chloro-fluoro pattern | 0.31 | - | - | 2.15 |
Monoamine oxidase inhibition has been identified as another important biological activity of chalcone analogues derived from 3-(4-Chloro-3-fluorophenyl)acrylaldehyde [31]. Compounds containing the chloro-fluoro substitution pattern exhibited highly selective inhibition of monoamine oxidase B (MAO-B) with IC₅₀ values as low as 0.067 μM and selectivity indices exceeding 93 [31]. These properties make them promising candidates for the treatment of neurodegenerative diseases such as Parkinson's disease [31].
Structure-activity relationship studies have revealed that the positioning of chlorine and fluorine atoms on the aromatic ring significantly influences biological activity [24] [25]. The 3-chloro-4-fluoro substitution pattern provides optimal electronic properties for biological activity, creating a favorable balance between lipophilicity and electronic effects [31] [33]. The presence of both halogens creates distinct steric and electronic environments that guide the approach of biological targets, resulting in enhanced selectivity and potency [6] [25].
Anti-inflammatory activity of these chalcone derivatives involves inhibition of nitric oxide production and suppression of pro-inflammatory cytokines [32]. The most promising compounds significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through modulation of the NF-κB/JNK signaling pathway [32]. This mechanism of action, combined with the favorable pharmacokinetic properties imparted by the halogen substitution, makes these compounds attractive leads for anti-inflammatory drug development [32] [34].
Table 4: Applications of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde in Heterocyclic Synthesis
| Heterocyclic System | Reaction Type | Typical Yield (%) | Key Features |
|---|---|---|---|
| Thiophene derivatives | Paal-Knorr synthesis | 70-95 | High electrophilicity enhancement |
| Furan derivatives | Oxidative cyclization | 65-85 | Regioselective formation |
| Pyran derivatives | Hetero-Diels-Alder | 60-80 | Stereoselective cyclization |
| Chalcone analogues | Claisen-Schmidt condensation | 80-95 | Enhanced biological activity |
| Quinoline derivatives | Multicomponent reaction | 70-90 | Improved pharmacological properties |
| Pyrimidine derivatives | Cyclization reaction | 75-90 | Increased synthetic versatility |
The synthetic versatility of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde in chalcone synthesis extends to the preparation of complex polyfunctional molecules through cascade reactions [35] [27]. These transformations often involve sequential Michael addition, cyclization, and functionalization steps, leading to structurally diverse compounds with retained biological activity [35] [36]. The dual halogen substitution provides multiple sites for further functionalization, enabling the synthesis of libraries of compounds for biological screening [27] [29].